Okanina

Descripción general

Descripción

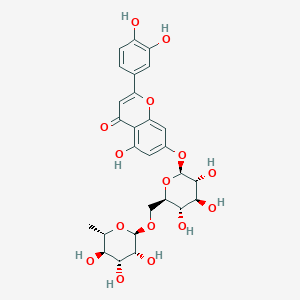

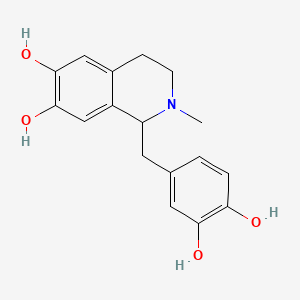

La Okanina es un calconoide, un tipo de compuesto fenólico natural. . El compuesto es conocido por sus diversas actividades biológicas y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

La Okanina tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia su potencial como inhibidor de diversas enzimas, incluidas las enzimas del citocromo P450 . En biología, la this compound se investiga por sus propiedades antiinflamatorias y antioxidantes . En medicina, muestra promesa como un posible agente terapéutico para afecciones como la malaria, debido a su actividad inhibitoria contra la tirosil-tRNA sintetasa de Plasmodium falciparum . Además, la this compound se utiliza en la industria alimentaria como antioxidante natural .

Mecanismo De Acción

El mecanismo de acción de la okanina implica su interacción con objetivos moleculares específicos. Por ejemplo, inhibe la actividad de las enzimas del citocromo P450 uniéndose a sus sitios activos a través de enlaces de hidrógeno e interacciones hidrofóbicas . En el caso de Plasmodium falciparum, la this compound se une tanto al sitio de unión de la tirosina como al sitio de unión parcial de ATP de la enzima tirosil-tRNA sintetasa, evitando la unión del sustrato e inhibiendo la producción del parásito .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between Okanin and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .

Cellular Effects

Okanin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .

Molecular Mechanism

Okanin exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Okanin has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .

Dosage Effects in Animal Models

In animal models, the effects of Okanin vary with different dosages. For instance, in BCCAO mice, Okanin was administered at a dose of 10 mg per kg per day .

Metabolic Pathways

Okanin is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .

Transport and Distribution

Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

Molecular dynamics (MD) simulations have highlighted the stable conformation of Okanin within PfTyrRS and its sustained binding to the enzyme .

Métodos De Preparación

La Okanina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la condensación de aldehídos y cetonas apropiados en condiciones básicas. La reacción generalmente requiere una base como el hidróxido de sodio o el hidróxido de potasio y se lleva a cabo a temperaturas elevadas para facilitar la formación de la estructura de la calcona . Los métodos de producción industrial pueden implicar la extracción de this compound de fuentes naturales como Bidens pilosa, seguida de procesos de purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

La Okanina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que interactúa con las enzimas del citocromo P450, específicamente CYP3A4 y CYP2D6, mediante inhibición mixta y no competitiva . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

La Okanina es similar a otras calconas, como la 3-penten-2-ona, que también posee un grupo carbonilo α-β insaturado . La this compound es única en su fuerte actividad inhibitoria contra enzimas específicas y sus posibles aplicaciones terapéuticas. Otros compuestos similares incluyen flavonoides como la quercetina y la miricetina, que también exhiben inhibición enzimática y propiedades antioxidantes .

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBNFGRTUCCBTK-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-76-4, 38081-56-0 | |

| Record name | Okanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Okanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OKANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)